molecular formula C24H23N3O6S B5358460 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5358460
M. Wt: 481.5 g/mol
InChI Key: HQELHNSASIJGFT-XUTLUUPISA-N
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Description

This compound belongs to the class of 1,5-dihydro-2H-pyrrol-2-one derivatives, characterized by a central pyrrolidinone core substituted with aromatic and heterocyclic moieties. Its molecular formula is C₂₅H₂₃N₃O₆S, with a monoisotopic mass of 493.131 g/mol. Key structural features include:

  • 3,4-Dimethoxyphenyl group: Provides electron-donating effects, enhancing solubility and influencing π-π stacking interactions .
  • 4-Ethoxybenzoyl group: The ethoxy substituent modulates lipophilicity and steric bulk compared to shorter alkoxy chains (e.g., methoxy) .
  • 3-Hydroxy group: Facilitates intramolecular hydrogen bonding, stabilizing the enol tautomer and influencing reactivity .

Properties

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-5-33-16-9-6-14(7-10-16)21(28)19-20(15-8-11-17(31-3)18(12-15)32-4)27(23(30)22(19)29)24-26-25-13(2)34-24/h6-12,20,28H,5H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQELHNSASIJGFT-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic effects.

  • Molecular Formula : C26H25N3O7S
  • Molecular Weight : 463.48 g/mol
  • CAS Number : 618376-43-5

Anticancer Properties

The incorporation of the thiadiazole group in various compounds has been linked to significant anticancer activity. The specific compound has shown promising results in preliminary studies:

  • Mechanism of Action :
    • The compound's anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have indicated that 1,3,4-thiadiazoles can interfere with various cellular pathways involved in cancer progression, including the inhibition of kinases such as ERK1/2 .
  • In Vitro Studies :
    • A review highlighted that many thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), SK-MEL-2 (skin cancer), and others . The compound's structural features suggest it may share similar mechanisms of action.

Other Biological Activities

Beyond anticancer properties, thiadiazole derivatives have been studied for a range of biological activities:

  • Antimicrobial Activity : Thiadiazole compounds have demonstrated effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases .
  • Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, which are beneficial in reducing oxidative stress .

Case Studies and Research Findings

StudyFindings
Alam et al. (2011)Reported significant suppressive activity against human cancer cell lines with IC50 values indicating strong potency .
Plech et al. (2015)Evaluated a series of thiadiazole derivatives showing good antiproliferative activity against MCF-7 and MDA-MB-231 cell lines .
Yadagiri et al. (2015)Investigated a range of thiadiazoles for anticancer activity across multiple cell lines; most compounds showed significant effects with GI50 values ranging from 0.079 to 8.284 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the benzoyl, aryl, and thiadiazole groups. Below is a comparative analysis based on physicochemical properties, synthetic yields, and substituent effects:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Variations Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Source
Target Compound: 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 3,4-Dimethoxyphenyl; 4-ethoxybenzoyl; 5-methyl-thiadiazole 493.131 Not reported Enhanced solubility due to ethoxy group
5-(4-tert-Butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one (20) 4-tert-Butylphenyl; 4-methylbenzoyl; 2-hydroxypropyl 408.227 263–265 Higher lipophilicity (tert-butyl group); 62% yield
5-(4-Dimethylaminophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one (21) 4-Dimethylaminophenyl; 4-methylbenzoyl 423.244 Not reported Electron-rich dimethylamino group; potential bioactivity
4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-Butoxybenzoyl; 4-ethylphenyl 493.142 Not reported Increased steric bulk (butoxy group)
3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one 2-Thienylcarbonyl; 4-methylphenyl 409.089 Not reported Thiophene enhances π-conjugation

Key Findings:

Substituent Effects on Solubility and Lipophilicity: The ethoxy group in the target compound improves aqueous solubility compared to bulkier butoxy () or hydrophobic tert-butyl groups () .

Thermal Stability :

  • Compound 20 () exhibits a high melting point (263–265°C), attributed to its rigid tert-butyl group and crystalline packing .

Synthetic Yields :

  • Derivatives with hydroxypropyl substituents (e.g., compounds 20 and 21) show moderate yields (62%), while thiadiazole-containing analogs require specialized coupling conditions .

Tautomerism and Hydrogen Bonding: The 3-hydroxy group stabilizes the enol tautomer, as confirmed by NMR studies (). Analogous compounds with hydroxyl groups exhibit similar tautomeric behavior .

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